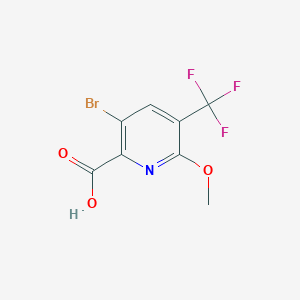

3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid

CAS No.:

Cat. No.: VC18634068

Molecular Formula: C8H5BrF3NO3

Molecular Weight: 300.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrF3NO3 |

|---|---|

| Molecular Weight | 300.03 g/mol |

| IUPAC Name | 3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H5BrF3NO3/c1-16-6-3(8(10,11)12)2-4(9)5(13-6)7(14)15/h2H,1H3,(H,14,15) |

| Standard InChI Key | TUWHINWPOKORNN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC(=C(C=C1C(F)(F)F)Br)C(=O)O |

Introduction

Synthesis and Preparation Methods

Synthetic Routes

Chemical Properties and Reactivity

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the trifluoromethyl group’s hydrophobicity.

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions.

Reactivity Profile

The bromine atom at position 3 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group permits esterification or amidation. The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attacks at adjacent positions .

Substitution Reactions

-

Amination: Reacts with primary amines to form 3-amino derivatives.

-

Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids yields biaryl products.

Biological Activity and Applications

Role as a Pharmaceutical Intermediate

This compound is a critical intermediate in synthesizing (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a CFTR modulator used to treat cystic fibrosis . The bromine atom serves as a leaving group, replaced during amination steps to introduce the amino functionality.

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Group: Enhances metabolic stability and membrane permeability.

-

Methoxy Group: Directs electrophilic substitution and influences binding affinity.

Comparative Analysis with Related Compounds

Case Studies and Research Findings

Patent-Based Synthesis Optimization

In WO2018116139A1, the compound was synthesized via a four-step process starting from 6-methoxy-5-(trifluoromethyl)picolinic acid. Bromination using NBS in achieved 92% yield, with HPLC purity >99% .

Scale-Up Challenges

Agglomeration during bromination was mitigated using anti-solvent crystallization, reducing impurities to <0.5%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume